2-Phenylcyclopentane-1-carboxylic acid

Description

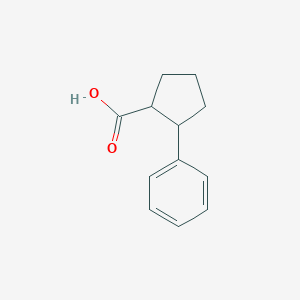

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINPEFPDYGSEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322716 | |

| Record name | 2-phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7015-25-0 | |

| Record name | 7015-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylcyclopentane 1 Carboxylic Acid and Its Analogues

Retrosynthetic Strategies for the 2-Phenylcyclopentane-1-carboxylic Acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. airitilibrary.comucalgary.ca For this compound, several disconnections can be envisioned, leading to different synthetic strategies.

A primary disconnection can be made at the C1-C2 bond of the cyclopentane (B165970) ring, suggesting a Michael addition of a phenyl-stabilized nucleophile to a cyclopentene (B43876) acceptor bearing an electron-withdrawing group at the C1 position, which can later be converted to a carboxylic acid. Another key bond for disconnection is the one between the phenyl group and the cyclopentane ring. This leads to a strategy involving the coupling of a cyclopentyl electrophile with a phenyl nucleophile or vice versa.

Alternatively, the carboxylic acid group can be disconnected, leading to a precursor such as 2-phenylcyclopentanecarbonitrile, which can be synthesized and then hydrolyzed. This nitrile precursor can be formed through various cyclization or alkylation reactions. These fundamental retrosynthetic approaches pave the way for the specific synthetic methodologies discussed in the subsequent sections.

Direct Synthesis Approaches to Phenylcyclopentanecarboxylic Acids

Direct approaches to the phenylcyclopentanecarboxylic acid framework involve the formation of the cyclopentane ring with the phenyl and carboxylic acid (or a precursor) functionalities already in place or introduced in a sequential manner.

Alkylation Reactions of Phenylacetonitrile (B145931) with Dihalides

A well-established method for the synthesis of cyclic systems is the alkylation of active methylene (B1212753) compounds with dihalides. Phenylacetonitrile, with its acidic α-hydrogen, is an excellent nucleophile for this purpose. Reaction with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627), in the presence of a base, can lead to the formation of a five-membered ring. The resulting 1-phenyl-1-cyanocyclopentane can then be hydrolyzed to the corresponding carboxylic acid. While this method directly yields the 1-phenyl isomer, modifications and alternative starting materials can be envisioned to achieve the 2-phenyl substitution pattern.

Phase-transfer catalysis is often employed in these reactions to facilitate the interaction between the aqueous base and the organic reactants, leading to improved yields. wikipedia.org

| Reactants | Base/Catalyst | Product | Reference |

| Phenylacetonitrile, 1,4-dibromobutane | aq. NaOH, DMSO | 1-Phenyl-1-cyclopentanecarbonitrile | nih.gov |

| Phenylacetonitrile, Ethyl bromide | 50% aq. NaOH, Benzyltriethylammonium chloride | 2-Phenylbutyronitrile | wikipedia.org |

Cyclization Reactions for Cyclopentane Ring Formation

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules and can be applied to the synthesis of phenylcyclopentane derivatives. Two notable examples are the Dieckmann condensation and the Thorpe-Ziegler reaction.

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. organicreactions.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, a suitably substituted adipic acid ester can be used. The presence of a phenyl group on the carbon chain directs the cyclization. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a phenylcyclopentanone, which can be further functionalized to the target carboxylic acid. The reaction is typically carried out in the presence of a strong base like sodium ethoxide. organicreactions.org

The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. wikipedia.org This method is conceptually related to the Dieckmann condensation and provides an alternative route to a cyclopentane ring. A dinitrile bearing a phenyl group can be cyclized in the presence of a base to form a phenyl-substituted cyanocyclopentanone precursor, which can then be converted to the desired carboxylic acid.

| Reaction Name | Starting Material Type | Key Intermediate | Reference |

| Dieckmann Condensation | Phenyl-substituted adipic acid ester | Cyclic β-keto ester | organicreactions.orgorganic-chemistry.org |

| Thorpe-Ziegler Reaction | Phenyl-substituted dinitrile | Cyclic α-cyanoketone | wikipedia.org |

Catalytic Hydrogenation and Hydrolysis in Related Systems

Catalytic hydrogenation is a fundamental reaction in organic synthesis, often used to reduce carbon-carbon double bonds. nih.gov In the context of synthesizing this compound, an unsaturated precursor such as 2-phenyl-2-cyclopentene-1-carboxylic acid or its ester can be hydrogenated. The hydrogenation of the double bond in the cyclopentene ring would lead to the desired saturated cyclopentane core.

The choice of catalyst is crucial for achieving high selectivity and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for such transformations. nih.gov The hydrogenation of benzoic acid to cyclohexanecarboxylic acid using transition metal catalysts demonstrates the feasibility of ring hydrogenation in the presence of a carboxylic acid group. nih.gov Following hydrogenation of an ester precursor, hydrolysis would be necessary to obtain the final carboxylic acid.

| Substrate | Catalyst | Product | Reference |

| Benzoic acid | Rh/C in scCO₂ | Cyclohexanecarboxylic acid | nih.gov |

| Unsaturated Esters | Homogeneous Ru-catalysts | Saturated Alcohols | tue.nl |

| Carboxylic Acids | Homogeneous Ru, Ir, and Rh catalysts | Alcohols | rsc.org |

Ring Contraction Methodologies for Cyclopentane Carboxylic Acids

Ring contraction reactions provide an alternative and often elegant approach to the synthesis of five-membered rings from more readily available six-membered ring precursors.

Conversion of Cyclohexane (B81311) Derivatives to Cyclopentane Analogues

The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 2-chloro-2-phenylcyclohexanone could be a suitable starting material. Treatment of this compound with a base, such as sodium hydroxide (B78521), would induce a rearrangement to form the sodium salt of this compound. The use of an alkoxide base would yield the corresponding ester. chegg.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Another approach involves the Wolff rearrangement of a cyclic α-diazoketone derived from a cyclohexane precursor, which can lead to a cyclopentanecarboxylic acid derivative. google.com

| Reaction Name | Starting Material | Base/Conditions | Product | Reference |

| Favorskii Rearrangement | 2-Chlorocyclohexanone | Sodium ethoxide in ethanol | Ethyl cyclopentanecarboxylate | chegg.com |

| Favorskii Rearrangement | α-Halo ketones | Hydroxide, Alkoxide, or Amine | Carboxylic acid, Ester, or Amide | wikipedia.org |

| Wolff Rearrangement | Cyclic α-diazoketone | Heat or light, with a nucleophile | Cyclopentanecarboxylic acid derivative | google.com |

Specific Protocols Involving Diazoketones

The synthesis of cyclopentane carboxylic acid derivatives through ring contraction of a six-membered ring precursor represents a powerful application of diazoketone chemistry. A key strategy involves the Wolff rearrangement of an α-diazoketone derived from a cyclohexane.

This process typically begins with the conversion of a suitable cyclohexane precursor into a diazoketone. The synthesis of cyclic α-diazo ketones is often accomplished through a diazo transfer reaction, where a carbonyl compound is reacted with a diazo transfer agent. mdpi.com Common methods include the deformylative diazo transfer or direct diazo transfer onto activated carbonyl compounds. mdpi.com

Once the α-diazoketone is formed, it can undergo a Wolff rearrangement, a reaction that can be induced thermally, photochemically, or through metal catalysis (e.g., using silver oxide). This rearrangement involves the elimination of dinitrogen gas (N₂) and the migration of the alkyl group adjacent to the carbonyl, resulting in the formation of a ketene (B1206846) intermediate. In the presence of a nucleophile, such as water, this highly reactive ketene is trapped to produce a carboxylic acid with a contracted ring system.

| Starting Material | Key Intermediate | Reaction | Product | Reference |

| Cyclohexanone Derivative | α-Diazocyclohexanone | Wolff Rearrangement | Cyclopentanecarboxylic Acid Derivative | google.com, mdpi.com |

Synthesis of 1-Amino-2-phenylcyclopentane-1-carboxylic Acid (c5Phe) Analogues

1-Amino-2-phenylcyclopentane-1-carboxylic acid, abbreviated as c5Phe, is a cyclic, non-natural amino acid analogue. Its synthesis requires stereocontrolled methods to introduce the amino and carboxylic acid groups onto the cyclopentane ring.

Strecker Reaction-Based Pathways for c5Phe Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. masterorganicchemistry.com The reaction combines an aldehyde or ketone with ammonia (B1221849) and a cyanide source, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), to form an α-aminonitrile intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate is then hydrolyzed in a subsequent step to yield the final α-amino acid. wikipedia.org

For the synthesis of c5Phe, the starting material is 2-phenylcyclopentanone. The key steps of the Strecker synthesis as applied to c5Phe are:

Imine Formation : 2-Phenylcyclopentanone reacts with ammonia (NH₃). The carbonyl oxygen is typically protonated by a mild acid (ammonium chloride, NH₄Cl, can serve this purpose), making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. masterorganicchemistry.com Subsequent dehydration leads to the formation of a cyclic imine (or its protonated form, an iminium ion). masterorganicchemistry.comwikipedia.org

Cyanide Addition : A cyanide ion (CN⁻) then attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond. wikipedia.org This step generates the crucial α-aminonitrile intermediate, 1-amino-2-phenylcyclopentane-1-carbonitrile.

Nitrile Hydrolysis : The α-aminonitrile is subjected to hydrolysis, usually under strong acidic conditions (e.g., aqueous HCl). masterorganicchemistry.com This process converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, racemic 1-amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe). masterorganicchemistry.comwikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product | Reference |

| 2-Phenylcyclopentanone | Ammonia (NH₃) | Cyanide (e.g., KCN/HCN) | 1-Amino-2-phenylcyclopentane-1-carbonitrile | (±)-1-Amino-2-phenylcyclopentane-1-carboxylic acid (c5Phe) | masterorganicchemistry.com, wikipedia.org, masterorganicchemistry.com |

Divergent Synthetic Routes to Racemic c5Phe

Beyond the Strecker reaction, divergent synthetic strategies allow for the construction of the c5Phe scaffold from acyclic precursors. These routes build the cyclopentane ring system through cyclization reactions.

One prominent pathway starts with phenylacetonitrile. researchgate.netgoogle.com This method involves a sequence of alkylation and cyclization steps:

First Alkylation : Phenylacetonitrile is deprotonated at the α-carbon with a strong base, and the resulting carbanion is alkylated.

Second Alkylation/Cyclization : A second alkylation using a difunctional electrophile, such as 1,4-dihalobutane, can lead to the formation of the five-membered ring. google.com In this process, phenylacetonitrile is reacted with a compound like 1,4-dibromobutane in the presence of aqueous sodium hydroxide and a solvent like DMSO to form 1-phenylcyclopentane-1-carbonitrile. google.com

Hydrolysis : The resulting cyclized nitrile is then hydrolyzed with a strong acid at elevated temperatures to give 1-phenylcyclopentane-1-carboxylic acid. google.com

While this particular sequence yields the parent acid without the amino group at the 1-position, it establishes the core 1-phenylcyclopentane-1-carboxylic acid structure. Further functional group manipulations would be required to introduce the amino group, making this a divergent approach.

Another related strategy involves the successive alkylation of phenylacetonitrile with different haloesters under phase-transfer catalysis, followed by a Dieckmann cyclization to form a β-keto ester. researchgate.net Subsequent hydrolysis and decarboxylation can yield substituted phenylcyclopentanone derivatives, which could then potentially be converted to c5Phe analogues. researchgate.net These methods offer flexibility in introducing various substituents onto the cyclopentane ring.

Stereochemical Aspects and Chiral Synthesis of 2 Phenylcyclopentane 1 Carboxylic Acid

Stereoisomerism and Diastereomeric Relationships in 2-Phenylcyclopentane-1-carboxylic Acid

Cis/Trans Stereoisomers and Their Relative Configurations

Due to the restricted rotation around the carbon-carbon bonds within its cyclic structure, this compound exhibits cis-trans isomerism, a form of geometric isomerism. chemistrysteps.com This isomerism describes the relative orientation of the phenyl and carboxylic acid substituents attached to the cyclopentane (B165970) ring. libretexts.orglibretexts.org

Cis Isomer : In the cis isomer, the phenyl group and the carboxylic acid group are located on the same side or face of the cyclopentane ring. libretexts.orglibretexts.org

Trans Isomer : In the trans isomer, the phenyl group and the carboxylic acid group are positioned on opposite faces of the ring. libretexts.orglibretexts.org

These geometric isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties. chemistrysteps.com The designation of cis or trans is crucial for defining the specific configuration of the molecule. libretexts.org

Chiral Centers and Enantiomeric Forms of this compound Derivatives

The structure of this compound contains two chiral centers:

C1 : The carbon atom bonded to the carboxylic acid group.

C2 : The carbon atom bonded to the phenyl group.

The presence of these two stereocenters means that both the cis and the trans isomers are chiral. Consequently, each geometric isomer exists as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers for derivatives with this core structure, such as 2-aminocyclopentanecarboxylic acid (ACPC). researchgate.netnih.gov

The four stereoisomers can be designated as:

(1R, 2S)- and (1S, 2R)-isomers, which constitute the cis enantiomeric pair.

(1R, 2R)- and (1S, 2S)-isomers, which constitute the trans enantiomeric pair.

The differentiation and synthesis of these individual stereoisomers are critical, as they often exhibit different biological activities. researchgate.netnih.gov

Table 1: Stereoisomers of 2-Substituted Cyclopentane-1-Carboxylic Acid Derivatives

| Configuration | Stereochemical Relationship | Number of Stereoisomers |

|---|---|---|

| cis | Enantiomeric Pair ((1R,2S) and (1S,2R)) | 2 |

| trans | Enantiomeric Pair ((1R,2R) and (1S,2S)) | 2 |

| Total | Two pairs of diastereomeric enantiomers | 4 |

Asymmetric Synthesis Strategies for Enantiopure this compound Analogues

Achieving stereocontrol in the synthesis of this compound analogues is essential for accessing enantiomerically pure forms. Various asymmetric strategies have been developed for this purpose.

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled synthesis, the inherent chirality of the starting material directs the stereochemical outcome of a reaction. A common approach involves the conjugate addition of a nucleophile to a chiral, α,β-unsaturated cyclopentene (B43876) derivative. For instance, the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using a tandem conjugate addition and cyclization protocol. nih.gov In this method, a homochiral lithium amide is added to a diester derivative, where the existing stereocenter(s) in the substrate guide the formation of new chiral centers with high diastereoselectivity. nih.gov A subsequent Cope elimination and a second conjugate addition can be used to generate other diastereomers, providing a pathway to all possible stereoisomers. nih.gov

Chiral Auxiliary-Mediated Asymmetric Transformations (e.g., L-Menthol Esterification)

A widely used method for obtaining enantiopure carboxylic acids is through the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to control a subsequent stereoselective reaction. wikipedia.org For resolving racemic carboxylic acids like this compound, naturally occurring and readily available alcohols such as L-menthol (or (-)-menthol) are frequently employed. nih.gov

The process involves:

Esterification : The racemic carboxylic acid is reacted with an enantiopure chiral auxiliary, such as L-(-)-menthol, to form a mixture of diastereomeric esters. nih.gov

Separation : These diastereomers have different physical properties and can be separated using standard techniques like column chromatography. nih.gov

Hydrolysis : After separation, the chiral auxiliary is cleaved from each diastereomer, typically via hydrolysis, to yield the individual enantiomers of the carboxylic acid in pure form. The auxiliary can often be recovered and reused. wikipedia.orgnih.gov

This strategy has been successfully applied to the synthesis of various artificial glutamate (B1630785) analogs and other complex molecules. nih.gov (-)-8-Phenylmenthol is another powerful chiral auxiliary used in highly diastereoselective reactions to produce specific cyclopropane (B1198618) derivatives. nih.gov

Table 2: Example of Chiral Resolution via Diastereomeric Ester Formation

| Step | Process | Outcome | Reference |

|---|---|---|---|

| 1 | Esterification of racemic acid with L-(-)-menthol | Mixture of two diastereomeric esters | nih.gov |

| 2 | Chromatographic Separation | Isolation of individual diastereomers | nih.gov |

Enantioselective Catalysis (e.g., Copper-Catalyzed Hydroboration in Related Systems)

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. youtube.com This method is highly efficient and atom-economical. For the synthesis of chiral cyclopentane derivatives, copper-catalyzed asymmetric reactions have emerged as a powerful tool due to the low cost and low toxicity of copper. researchgate.net

A relevant example is the copper(I)-catalyzed enantioselective hydroboration of substituted alkenes. rsc.org In such reactions, a copper salt is combined with a chiral ligand (e.g., a chiral phosphine (B1218219) ligand) to form the active catalyst. rsc.org This chiral catalyst then mediates the addition of a boron reagent (like pinacolborane) across a double bond in a prochiral substrate, such as a cyclopentene derivative. The reaction proceeds with high enantioselectivity, yielding a chiral organoboronate. rsc.orgrsc.org This intermediate is highly versatile and can be subsequently oxidized to an alcohol or converted to a carboxylic acid derivative, thereby providing access to enantiopure analogues of this compound. nih.gov

Table 3: Selected Copper-Catalyzed Asymmetric Reactions for Chiral Building Blocks

| Reaction Type | Catalyst System (Example) | Substrate Type | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Hydroboration | Cu(I) / Chiral Phosphine Ligand | 3-Aryl Substituted Cyclopropenes | Chiral Cyclopropylboronates | 89-95% | rsc.org |

| Enantioselective Hydroboration | Cu(OAc) / (S,S)-Ph-BPE | 1,3-Enynes | Chiral Allenylboronates | Up to 99% | rsc.org |

Chiral Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process for studying their distinct properties. This is typically achieved through chiral resolution, with common methods including chromatographic techniques and diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. phenomenex.com The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. phenomenex.com

For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. researchgate.netnih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, possess chiral grooves and cavities that can selectively interact with one enantiomer more strongly than the other through a combination of hydrogen bonding, π-π interactions, and steric effects. nih.govsigmaaldrich.com The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, with the choice of mobile phase significantly influencing the retention and resolution. researchgate.netnih.gov

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. chromatographyonline.com For reversed-phase separations, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are typically employed. researchgate.net The polar organic mode, using mobile phases like pure methanol or acetonitrile with small amounts of additives like acetic or formic acid, often provides good results for chiral acids. researchgate.netnih.gov

The efficiency of the separation is quantified by the separation factor (α) and the resolution (Rs). An α value greater than 1 indicates that the two enantiomers are retained differently, while the Rs value reflects the baseline separation between the two peaks. For preparative separations, a high Rs value is desirable to obtain enantiomers with high purity. researchgate.net

Below is an illustrative data table showing typical HPLC conditions and results for the separation of enantiomers of 2-phenylalkanoic acids, which are structurally related to this compound, on polysaccharide-based CSPs.

Table 1: Representative HPLC Conditions for Chiral Resolution of 2-Phenylalkanoic Acids

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Analytes | Separation Factor (α) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | 25 | 2-Phenylpropionic acid | 1.52 | 4.80 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetic Acid (100:0.1) | 0.5 | 25 | Ibuprofen | 1.25 | 3.10 |

| Cellulose tris(4-methylbenzoate) | Acetonitrile/Water/Formic Acid (70:30:0.1) | 1.0 | 30 | Naproxen | 1.40 | 4.20 |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Methanol/Ethanol (80:20) | 0.9 | 40 | Ketoprofen | 1.33 | 2.50 |

This table is a compilation of representative data from various sources and is intended for illustrative purposes.

A classical yet effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orglibretexts.org

The process begins with the dissolution of the racemic this compound and an equimolar amount of a chiral resolving agent in a suitable solvent. Commonly used chiral bases for resolving carboxylic acids include naturally occurring alkaloids like quinidine, cinchonidine, and brucine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgwikipedia.org

The choice of solvent is critical, as it influences the solubility of the diastereomeric salts. Through careful selection of the solvent system and temperature, one of the diastereomeric salts will become less soluble and crystallize out of the solution. acs.org The crystallized salt can then be separated by filtration. The other, more soluble diastereomer remains in the mother liquor.

After separation, the individual diastereomeric salts are treated with a strong acid (e.g., hydrochloric acid) to break the salt and regenerate the enantiomerically enriched carboxylic acid. The chiral resolving agent can often be recovered and reused. This process is repeated for the salt recovered from the mother liquor to obtain the other enantiomer. The optical purity of the resolved enantiomers can be enhanced through repeated crystallization steps. nih.gov

The selection of the appropriate chiral resolving agent and solvent system is often empirical and may require screening of several combinations to achieve efficient resolution. acs.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Application |

| (R)-(+)-1-Phenylethylamine | Synthetic Amine | General purpose for various carboxylic acids |

| (S)-(-)-1-Phenylethylamine | Synthetic Amine | General purpose for various carboxylic acids |

| Quinidine | Alkaloid | Effective for a range of acidic compounds |

| Cinchonidine | Alkaloid | Often used for aromatic and heterocyclic carboxylic acids |

| Brucine | Alkaloid | Historically used, effective but toxic |

| (1R,2R)-1,2-Diaminocyclohexane | Synthetic Diamine | Can form salts with dicarboxylic or some monocarboxylic acids |

Determination of Absolute Configuration and Enantiomeric Purity

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration (i.e., the R or S designation at each chiral center) and their enantiomeric purity (often expressed as enantiomeric excess, ee).

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.govspringernature.com This technique provides a three-dimensional map of the electron density of the molecule in its crystalline state, allowing for the unambiguous assignment of the spatial arrangement of its atoms. thieme-connect.de For chiral molecules, the analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the determination of the absolute structure. researchgate.net A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration. researchgate.net

While powerful, X-ray crystallography requires the formation of a high-quality single crystal of the compound or a suitable derivative, which can be challenging. springernature.com

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can also be used to determine absolute configuration. By converting the enantiomers into diastereomers through reaction with a chiral auxiliary, the resulting diastereomers will exhibit distinct NMR spectra, which can sometimes be correlated to a specific absolute configuration based on established models. nih.gov

The enantiomeric purity of a sample is most commonly determined by chiral HPLC. uma.esheraldopenaccess.us By chromatographing the sample on a suitable chiral stationary phase, the two enantiomers will separate into distinct peaks. The enantiomeric excess can be calculated from the relative areas of the two peaks. This method is highly accurate and can detect even small amounts of the other enantiomer. heraldopenaccess.us Chiroptical detectors, such as Circular Dichroism (CD) detectors, can also be coupled with HPLC to aid in the identification and quantification of enantiomers, sometimes even without the need for pure enantiomeric standards. uma.esnih.gov

Table 3: Methods for Determining Absolute Configuration and Enantiomeric Purity

| Method | Information Provided | Key Features |

| Single-Crystal X-ray Crystallography | Absolute Configuration | Definitive method; requires a suitable single crystal. nih.govspringernature.com |

| Chiral HPLC | Enantiomeric Purity (ee) | High accuracy and sensitivity; widely applicable. uma.esheraldopenaccess.us |

| NMR with Chiral Auxiliaries | Absolute Configuration (relative) | Forms diastereomers with distinct NMR spectra. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Can be used to infer absolute configuration | Compares experimental spectrum to known standards or theoretical calculations. nih.gov |

Conformational Analysis and Molecular Modeling of 2 Phenylcyclopentane 1 Carboxylic Acid Systems

Computational Methodologies for Conformational Studies

Computational chemistry provides powerful tools to investigate the structures and relative energies of different conformers, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. The choice of the functional and the basis set is critical for obtaining reliable results.

The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for conformational analysis of organic molecules. When paired with a triple-zeta basis set like 6-311G(d,p), it provides a robust level of theory for optimizing molecular geometries and calculating relative energies of conformers. nih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.

For larger and more complex systems, or to explore the dynamic behavior of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are often employed. MM methods use a classical force field to model the potential energy of a system as a function of its atomic coordinates. These force fields are parameterized based on experimental data and high-level quantum mechanical calculations.

Molecular dynamics simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the exploration of the conformational space and the identification of the most populated (lowest energy) conformational states. MD simulations are particularly useful for understanding the flexibility of the cyclopentane (B165970) ring and the influence of solvent on conformational preferences.

Quantum chemical computations, particularly at the ab initio and DFT levels, are instrumental in precisely locating the energy minima on the potential energy surface that correspond to stable conformers. nih.gov These calculations begin with an initial guess for the molecular geometry and then iteratively adjust the atomic positions to find a structure where the net force on each atom is zero, signifying a stationary point.

To ensure that a located stationary point is a true energy minimum (a stable conformer) and not a transition state, a frequency calculation is typically performed. All real (positive) vibrational frequencies indicate a minimum energy structure, whereas the presence of one imaginary frequency points to a transition state connecting two conformers. By systematically exploring the potential energy surface, researchers can identify all low-energy conformers and determine their relative stabilities.

Intrinsic Conformational Preferences of 2-Phenylcyclopentane-1-carboxylic Acid Stereoisomers

The conformational behavior of this compound is dictated by the flexibility of the five-membered ring and the steric and electronic interactions between the phenyl and carboxylic acid substituents.

The relative orientation of the phenyl and carboxylic acid groups, whether they are on the same side (cis) or opposite sides (trans) of the cyclopentane ring, significantly influences the molecule's conformational space.

In the cis isomer, both bulky substituents are on the same face of the ring, leading to increased steric hindrance. This steric repulsion will likely force the molecule to adopt conformations that maximize the distance between these two groups. The flexibility of the ring may be somewhat restricted as it contorts to alleviate this strain.

Conversely, the trans isomer places the substituents on opposite faces of the ring, which generally results in lower steric strain compared to the cis isomer. This would suggest that the trans isomer is thermodynamically more stable. The conformational space of the trans isomer is expected to be broader, with a greater number of accessible low-energy conformations.

The table below summarizes the expected general characteristics of the cis and trans isomers based on steric considerations.

| Stereoisomer | Substituent Orientation | Expected Relative Steric Strain | Expected Relative Thermodynamic Stability |

| cis | Phenyl and Carboxylic Acid on the same face | Higher | Lower |

| trans | Phenyl and Carboxylic Acid on opposite faces | Lower | Higher |

This table presents expected trends based on general principles of conformational analysis.

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible and undergoes rapid interconversion between various puckered conformations to relieve torsional strain that would be present in a planar structure. The two most common conformations are the "envelope" and the "twist" (or "half-chair").

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.

Twist Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These two conformations are very close in energy, and the barrier to their interconversion is low. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of this compound, the phenyl and carboxylic acid groups will influence which carbon atom is puckered out of the plane in the envelope conformation or how the ring twists to accommodate their bulk.

The following table outlines the key features of the two primary cyclopentane ring conformations.

| Conformation | Description | Key Geometric Feature |

| Envelope | Four carbon atoms are in a plane, with the fifth atom puckered out of the plane. | One atom is significantly out of the plane of the other four. |

| Twist (Half-Chair) | Three atoms are coplanar, with the two adjacent atoms displaced on opposite sides of the plane. | Possesses a C2 axis of symmetry. |

This table describes the fundamental conformations of an unsubstituted cyclopentane ring.

Influence of Solvent Environment on Conformational Equilibria

The conformational landscape of a molecule, particularly one with flexible and polar groups like this compound, is profoundly influenced by its solvent environment. The equilibrium between different conformers can shift significantly based on the polarity of the solvent, as interactions between the solute and solvent molecules can stabilize or destabilize certain shapes. Computational chemistry provides powerful tools to model these effects and predict the most likely conformations in different media.

Self-Consistent Reaction Field (SCRF) methods are a class of computational models used to study solutes in a solvent environment. gaussian.comtrygvehelgaker.no Instead of explicitly modeling individual solvent molecules, which is computationally expensive, SCRF methods treat the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε). trygvehelgaker.no The solute molecule is placed in a virtual cavity within this dielectric continuum, and the electronic structure of the solute is calculated while accounting for the electrical field exerted by the polarized solvent. gaussian.com

Table 1: Hypothetical Influence of Solvent on the Relative Stability of this compound Conformers This table illustrates the expected trend based on SCRF principles. Actual values would require specific quantum chemical calculations.

| Conformer | Gas Phase (ε=1) Relative Energy (kcal/mol) | Chloroform (ε=4.8) Relative Energy (kcal/mol) | Water (ε=78.4) Relative Energy (kcal/mol) | Expected Dipole Moment |

| trans (axial-phenyl, equatorial-COOH) | 0.00 | 0.00 | 0.00 | Lower |

| trans (equatorial-phenyl, axial-COOH) | 1.50 | 1.25 | 1.10 | Higher |

| cis (axial-phenyl, axial-COOH) | 2.10 | 1.80 | 1.65 | Higher |

| cis (equatorial-phenyl, equatorial-COOH) | 0.80 | 0.60 | 0.45 | Lower |

Intramolecular Interactions and Hydrogen Bonding in Governing Conformation

Beyond the influence of the external solvent environment, the preferred three-dimensional structure of this compound is dictated by a delicate balance of internal, non-covalent forces. These intramolecular interactions include steric hindrance, van der Waals forces, and, most significantly, the potential for hydrogen bonding.

A key interaction that can govern the conformation is the formation of an intramolecular hydrogen bond. In the case of this compound, this could occur between the acidic proton of the carboxyl group (-COOH) and the electron-rich π-system of the phenyl ring. The formation of such an O-H···π bond would stabilize a folded conformation where the phenyl and carboxyl substituents are held in close proximity. However, the feasibility of this bond is highly dependent on the stereochemistry (cis vs. trans) and the specific puckering of the cyclopentane ring.

In environments that are not strong hydrogen-bond acceptors, such as in the gas phase or a nonpolar solvent, this type of intramolecular hydrogen bond can be a dominant stabilizing force. nih.gov Conversely, in polar, hydrogen-bond-accepting solvents like water or dimethyl sulfoxide (B87167) (DMSO), the intramolecular hydrogen bond is less likely to form. nih.gov This is because the energetic advantage of forming intermolecular hydrogen bonds with the numerous solvent molecules outweighs the stability gained from the single intramolecular interaction. Steric repulsion between hydrogens on the cyclopentane ring and the phenyl ring also plays a crucial role in disfavoring certain rotational orientations of the phenyl group.

Table 2: Summary of Key Intramolecular Interactions in this compound

| Interaction Type | Description | Consequence for Conformation |

| Intramolecular Hydrogen Bond (O-H···π) | Attraction between the acidic proton of the -COOH group and the π-electron cloud of the phenyl ring. | Favors a "folded" structure, bringing the two substituent groups into proximity. Most likely to occur in nonpolar environments. |

| Steric Hindrance | Repulsive force between the bulky phenyl group and the cyclopentane ring, particularly its C-H bonds. | Disfavors conformations where the phenyl ring is eclipsed with adjacent ring protons, influencing the preferred dihedral angles. |

| Dipole-Dipole Interactions | Electrostatic interaction between the permanent dipoles of the carboxyl group and the phenyl group. | Influences the relative orientation of the two substituents to minimize electrostatic repulsion or maximize attraction. |

Validation of Computational Models with Experimental Structural Data

Computational models, while powerful, generate theoretical predictions that must be validated against experimental data to ensure their accuracy and relevance. For this compound, the conformational energies, optimized geometries, and dihedral angles predicted by methods like Density Functional Theory (DFT) constitute a set of hypotheses about the molecule's true structure.

The primary methods for experimental validation are X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. X-ray analysis of a suitable crystal provides precise atomic coordinates, bond lengths, and bond angles, offering a direct comparison for the computationally predicted lowest-energy solid-state conformation. mdpi.com Agreement between the calculated and experimental structures, particularly in key dihedral angles that define the ring pucker and substituent orientation, lends high confidence to the computational model.

In solution, NMR spectroscopy provides data such as nuclear Overhauser effects (NOEs), which give information about through-space distances between protons, and scalar coupling constants (J-couplings), which are related to dihedral angles via the Karplus equation. By comparing the experimentally measured parameters with those predicted from the computationally derived ensemble of low-energy conformers, the accuracy of the theoretical model in a solution environment can be assessed. Significant discrepancies would indicate that the computational model may not be adequately accounting for all relevant intramolecular interactions or solvent effects. nih.gov

Table 3: Hypothetical Comparison of Calculated vs. Experimental Data for the Lowest Energy trans-2-Phenylcyclopentane-1-carboxylic Acid Conformer This table illustrates the validation process. Experimental data for this specific compound is not available in the provided sources.

| Structural Parameter | Computational Prediction (DFT B3LYP/6-31G*) | Experimental Data (e.g., X-ray Crystallography) | Conclusion |

| Dihedral Angle (H-C1-C2-H) | 155.2° | 154.8° | Excellent agreement, validates ring pucker prediction. |

| Dihedral Angle (C5-C1-C2-C-phenyl) | -85.1° | -86.5° | Good agreement, validates phenyl group orientation relative to the ring. |

| Bond Length (C1-COOH) | 1.52 Å | 1.51 Å | Excellent agreement. |

| Bond Length (C2-Phenyl) | 1.51 Å | 1.50 Å | Excellent agreement. |

Reactivity Profiles and Derivatization of 2 Phenylcyclopentane 1 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxyl group (-COOH) is a versatile functional group that can be converted into several other functional derivatives. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

For 2-Phenylcyclopentane-1-carboxylic acid, reaction with an alcohol (R'OH) under acidic catalysis yields the corresponding ester, 2-phenylcyclopentane-1-carboxylate.

General Reaction Scheme: this compound + R'OH ⇌ (H⁺ catalyst) → 2-Phenylcyclopentyl-R'-carboxylate + H₂O

Table 1: Common Conditions for Esterification of Carboxylic Acids

| Method | Reagents & Conditions | Description |

|---|---|---|

| Fischer Esterification | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), heat. | Equilibrium-driven reaction. Best for simple primary and secondary alcohols. masterorganicchemistry.com |

| Alkylation with Alkyl Halides | Carboxylate salt (formed with a base like NaH or K₂CO₃), primary alkyl halide (e.g., CH₃I, C₂H₅Br). | An SN2 reaction that avoids acidic conditions. Works best with unhindered primary halides. |

| Via Acid Chlorides | 1. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. 2. Alcohol and a base (e.g., pyridine). | A two-step, non-reversible method that proceeds under milder conditions than Fischer esterification. libretexts.org |

Amides are formed by reacting a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is first activated to facilitate the reaction.

A prevalent method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which convert the hydroxyl group into a better leaving group. nih.gov This allows the reaction with the amine to proceed at room temperature, yielding the corresponding amide. For instance, reacting this compound with an amine (R'R''NH) using a coupling agent would produce N-substituted-2-phenylcyclopentane-1-carboxamide.

General Reaction Scheme: this compound + R'R''NH + Coupling Agent → 2-Phenylcyclopentane-1-carboxamide derivative + Byproducts

The synthesis of specific derivatives, such as 2-Phenylcyclopentane-1-carboxamide, would involve the use of ammonia in one of these procedures.

Table 2: Reagents for Amide Formation from Carboxylic Acids

| Method | Reagents & Conditions | Description |

|---|---|---|

| Thermal Dehydration | Amine or ammonia, high heat (typically >100°C). | Forms an ammonium carboxylate salt intermediate which is then dehydrated. mdpi.com |

| Via Acid Chlorides | 1. SOCl₂ or (COCl)₂. 2. Excess amine (acts as nucleophile and base). | A highly reactive method. Two equivalents of the amine are required. |

| Coupling Agents | Amine, coupling agent (e.g., DCC, HATU, EDC), mild conditions. | Efficient method for forming peptide bonds and other amides under gentle conditions. nih.gov |

The carboxylic acid group is one of the more difficult functional groups to reduce. It is resistant to catalytic hydrogenation under conditions that would readily reduce alkenes or alkynes. byjus.com Therefore, powerful reducing agents, typically metal hydrides, are required.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. masterorganicchemistry.com The reduction of this compound with LiAlH₄ would yield (2-phenylcyclopentyl)methanol. An aldehyde is formed as an intermediate but cannot be isolated as it is rapidly reduced further. masterorganicchemistry.com

General Reaction Scheme:

Other reducing agents like borane (B79455) (BH₃) can also be used and offer greater selectivity in the presence of other reducible functional groups.

Table 3: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Product | Selectivity & Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Very powerful and unselective; reduces most carbonyl-containing functional groups. masterorganicchemistry.com |

| Borane (BH₃·THF) | Primary Alcohol | More selective than LiAlH₄. Does not reduce esters, acid chlorides, or nitro groups. |

| Catalytic Hydrogenation (e.g., H₂/RuO₂) | Primary Alcohol | Requires harsh conditions (high pressure and temperature) and is less common for laboratory-scale reductions. byjus.com |

Cyclopentane (B165970) Ring Functionalization

The functionalization of the saturated cyclopentane ring in this compound presents a significant challenge due to the relative inertness of its C(sp³)–H bonds. However, recent breakthroughs in catalysis have enabled the direct and selective modification of the cyclopentane skeleton. These methods leverage the directing capacity of the native carboxylic acid group to achieve predictable control over which C–H bond reacts.

A leading strategy for this transformation is the palladium-catalyzed transannular C–H arylation. nih.govnih.gov This approach creates a C–C bond at the position gamma (γ) to the carboxyl group, effectively overriding the statistical probability of reaction at other, more numerous C–H bonds. nih.govvilniustech.lt The process involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the carboxylic acid and activates a specific C–H bond on the opposite side of the ring. researchgate.net This method is highly valued as it provides a direct route to complex, functionalized carbocycles that were previously accessible only through lengthy, multi-step syntheses. nih.govsubstack.com

The site-selective derivatization of the cyclopentane ring has been effectively demonstrated through palladium-catalyzed γ-C(sp³)–H arylation. In this reaction, the carboxylic acid group acts as a native directing group, guiding the catalyst to functionalize the methylene (B1212753) C–H bonds at the C4 position of the cyclopentane ring. nih.govvilniustech.lt

Research has shown that this transformation is highly effective for a range of α-substituted cyclopentane carboxylic acids, including those with α-aryl groups, which are direct analogs of this compound. nih.gov The reaction exhibits remarkable regioselectivity, with functionalization occurring exclusively at the γ-position, even in the presence of multiple other C–H bonds, such as those at the β-position or on the α-phenyl ring. nih.gov

The reaction is typically carried out using a palladium(II) catalyst in conjunction with specialized ligands, such as quinuclidine-pyridones (e.g., QuinNuPyridone L1 or L2), and an oxidant like silver carbonate (Ag₂CO₃). nih.govresearchgate.net A variety of aryl iodides can be used as coupling partners, allowing for the introduction of diverse functionalities onto the cyclopentane skeleton. This includes aryl iodides with both electron-donating and electron-withdrawing substituents, as well as various heteroaryl iodides. nih.gov

The table below summarizes the site-selective γ-arylation of α-aryl cyclopentane carboxylic acids, demonstrating the scope of the aryl iodide coupling partner.

| α-Aryl Cyclopentane Carboxylic Acid Substrate | Aryl Iodide Coupling Partner | Product (γ-Arylated) | Yield (%) |

|---|---|---|---|

| 1-(p-tolyl)cyclopentane-1-carboxylic acid | 1-iodo-4-nitrobenzene | 1-(p-tolyl)-3-(4-nitrophenyl)cyclopentane-1-carboxylic acid | 86 |

| 1-(p-tolyl)cyclopentane-1-carboxylic acid | 1-iodo-4-(trifluoromethyl)benzene | 1-(p-tolyl)-3-(4-(trifluoromethyl)phenyl)cyclopentane-1-carboxylic acid | 81 |

| 1-(p-tolyl)cyclopentane-1-carboxylic acid | Methyl 4-iodobenzoate | 1-(p-tolyl)-3-(4-(methoxycarbonyl)phenyl)cyclopentane-1-carboxylic acid | 88 |

| 1-(p-tolyl)cyclopentane-1-carboxylic acid | 4-iodo-N,N-dimethylaniline | 1-(p-tolyl)-3-(4-(dimethylamino)phenyl)cyclopentane-1-carboxylic acid | 65 |

| 1-(p-tolyl)cyclopentane-1-carboxylic acid | 1-fluoro-4-iodobenzene | 1-(p-tolyl)-3-(4-fluorophenyl)cyclopentane-1-carboxylic acid | 75 |

| 1-phenylcyclopentane-1-carboxylic acid | 1-iodo-3-methoxybenzene | 1-phenyl-3-(3-methoxyphenyl)cyclopentane-1-carboxylic acid | 71 |

| 1-phenylcyclopentane-1-carboxylic acid | 2-iodonaphthalene | 1-phenyl-3-(naphthalen-2-yl)cyclopentane-1-carboxylic acid | 72 |

Data sourced from studies on transannular C–H arylation of α-aryl cyclopentane carboxylic acids, which serve as direct models for the reactivity of this compound. nih.gov

Regioselectivity and Stereoselectivity in Diversification Reactions

The diversification of this compound through C–H functionalization is critically dependent on achieving high levels of selectivity.

Regioselectivity: As highlighted, the palladium-catalyzed arylation demonstrates exceptional γ-regioselectivity. nih.gov This selectivity is attributed to the geometric constraints of the transannular C–H activation mechanism. The carboxylic acid directing group forms a stable five-membered palladacycle, which positions the catalyst in such a way that it can only reach and activate the C–H bonds at the γ-position (C4) of the cyclopentane ring. nih.govnih.gov Competing reactions at the β-methylene C–H bonds (C3 and C5) or at the C(sp²)–H bonds of the phenyl ring are not observed, underscoring the precise control exerted by this catalytic system. nih.gov This inherent preference makes the reaction a powerful tool for predictable molecular editing. nih.gov

Stereoselectivity: The transannular C–H arylation process also provides a high degree of diastereocontrol. nih.gov When a new substituent is introduced at the C4 position, a new stereocenter is potentially formed relative to the existing stereocenter at C2. The reaction typically yields a single diastereomer, where the incoming aryl group is introduced trans to the carboxylic acid directing group. This stereochemical outcome is dictated by the transition state geometry of the C–H activation and reductive elimination steps, which favors a conformation that minimizes steric hindrance. This diastereocontrol is a significant advantage, as it allows for the construction of complex, three-dimensional structures with defined stereochemistry, a critical aspect in the synthesis of biologically active molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 2-phenylcyclopentane-1-carboxylic acid in solution. By analyzing various NMR parameters, it is possible to establish the connectivity of atoms, the relative stereochemistry of the substituents, and the preferred conformation of the cyclopentane (B165970) ring.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing initial clues about the molecular structure. The electronegativity of the oxygen atoms in the carboxyl group and the anisotropic effect of the phenyl ring cause significant deshielding of nearby nuclei.

In ¹H NMR, the carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often in the 10-12 ppm range. libretexts.org Protons on the carbon adjacent to the carboxylic acid (the α-proton) are expected to resonate around 2.5-3.0 ppm. libretexts.org The protons of the phenyl group usually appear in the 7.2-7.5 ppm region. The remaining cyclopentyl protons will produce complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic signal in the 170-180 ppm range. libretexts.orgprinceton.edu The carbons of the phenyl ring resonate between 125-145 ppm, while the aliphatic carbons of the cyclopentane ring are found in the 20-50 ppm range. pdx.eduoregonstate.edu The precise chemical shifts of the cyclopentyl protons and carbons can vary significantly between the cis and trans diastereomers due to different steric and electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | 170 - 180 |

| Phenyl (Ar-H) | 7.2 - 7.5 | 125 - 145 |

| Methine (C1-H) | 2.8 - 3.2 | 45 - 55 |

| Methine (C2-H) | 2.9 - 3.3 | 45 - 55 |

| Methylene (B1212753) (C3, C4, C5-H) | 1.5 - 2.5 | 20 - 40 |

Interpretation of Coupling Constants for Diastereomeric Differentiation

Scalar coupling (J-coupling) between adjacent protons provides crucial information about the dihedral angles between them, which is key to differentiating diastereomers. The magnitude of the vicinal coupling constant (³J) is described by the Karplus relationship, which correlates ³J to the dihedral angle between the coupled protons.

In the case of this compound, the coupling constant between the proton at C1 (H1) and the proton at C2 (H2) is particularly informative.

In the trans isomer , the H1 and H2 protons are on opposite sides of the ring. Depending on the ring's conformation, the dihedral angle is typically close to 120-180°, leading to a larger coupling constant (typically ³J = 8–12 Hz).

In the cis isomer , the H1 and H2 protons are on the same side of the ring. This results in a smaller dihedral angle (typically 0-60°), and consequently, a smaller coupling constant (typically ³J = 3–7 Hz).

By carefully analyzing the multiplicity and measuring the coupling constants of the H1 and H2 signals, the relative cis/trans stereochemistry can be unambiguously assigned. researchgate.net

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for confirming the complete structural assignment and stereochemistry. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It would show correlations between H1 and its neighbors on the cyclopentane ring (H2 and H5 protons), and similarly trace the connectivity from H2 to H1 and H3, confirming the sequence of protons around the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. princeton.edu It is invaluable for connecting the substituents to the ring. For example, it would show a correlation from the H2 proton to the ipso-carbon of the phenyl ring and from the H1 proton to the carbonyl carbon of the carboxylic acid.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. This is the definitive method for determining relative stereochemistry in solution.

For the cis isomer , a strong NOE signal would be observed between the H1 and H2 protons, as they are on the same face of the cyclopentane ring.

For the trans isomer , no NOE would be expected between H1 and H2. Instead, an NOE might be observed between H1 and a proton on the phenyl ring, or between H2 and the carboxylic acid proton, depending on the preferred conformation.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. It is particularly useful for identifying key functional groups. rsc.orgresearchgate.net

For this compound, the most prominent features are associated with the carboxylic acid and the phenyl group. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the condensed phase. spectroscopyonline.com

Key expected vibrational bands include:

O–H Stretch: A very broad and strong absorption band in IR spectra, typically spanning from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orglibretexts.orgorgchemboulder.com

C–H Stretches: Sharp peaks for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring appear just below 3000 cm⁻¹. orgchemboulder.com

C=O Stretch: A very intense, sharp absorption in the region of 1700–1730 cm⁻¹ is a definitive marker for the carbonyl group of the carboxylic acid. libretexts.orgspectroscopyonline.comnih.gov

C=C Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region arise from the vibrations of the phenyl ring.

C–O Stretch and O–H Bend: A medium intensity C–O stretching band is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.comorgchemboulder.com A broad O–H out-of-plane bending vibration (wag) can also be observed around 900-960 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C–H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C–H Stretch | 2850 - 2960 | Medium, Sharp |

| C=O Stretch | 1700 - 1730 | Strong, Sharp |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak |

| C–O Stretch | 1210 - 1320 | Medium |

| O–H Bend (out-of-plane) | 900 - 960 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for this compound is C₁₂H₁₄O₂.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would yield an m/z value for the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) that matches the theoretical value to within a few parts per million (ppm). This provides unambiguous confirmation of the compound's molecular formula, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₂H₁₄O₂ is 190.0994 Da. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. ubc.ca

This technique would definitively establish the relative stereochemistry (cis or trans) of the phenyl and carboxyl substituents on the cyclopentane ring. Furthermore, it would reveal the preferred conformation of the five-membered ring (e.g., envelope or twist) in the crystal lattice.

For a chiral compound that has been separated into its individual enantiomers, X-ray crystallography can be used to determine the absolute stereochemistry (i.e., assigning the R and S configuration at each stereocenter). nih.goved.ac.uk This is typically achieved by analyzing the anomalous dispersion of the X-rays, a phenomenon that allows differentiation between a molecule and its non-superimposable mirror image. ed.ac.uk The determination is most reliable when a heavy atom is present, but modern techniques also allow for the assignment of light-atom molecules. caltech.edu Alternatively, forming a salt of the carboxylic acid with a chiral amine or alcohol of known absolute configuration allows for the straightforward determination of the acid's absolute stereochemistry in the resulting crystal structure.

Correlation of Spectroscopic Data with Quantum Chemical Computations

The integration of quantum chemical computations with experimental spectroscopic data provides a powerful tool for the definitive structural elucidation and electronic characterization of molecules. For complex organic molecules like phenylcyclopentane carboxylic acids, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in assigning and interpreting experimental spectra. This correlative approach not only confirms the molecular structure but also provides deep insights into vibrational modes, chemical environments of atoms, and electronic transitions.

Research on the isomer 1-phenylcyclopentane carboxylic acid (1PCPCA) has successfully employed this strategy, showcasing a strong congruence between theoretical predictions and experimental findings. nih.gov Such studies typically involve optimizing the molecular geometry using a specific DFT method and basis set, followed by calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govmdpi.comnih.gov

Detailed Research Findings

A comprehensive study on 1-phenylcyclopentane carboxylic acid utilized the B3LYP method with a 6-311++G(d,p) basis set for its quantum chemical calculations. nih.gov The optimized molecular structure obtained from these calculations serves as the foundation for predicting spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and Raman): The theoretical vibrational wavenumbers were calculated and compared with experimental FT-IR and Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a better alignment with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. nih.gov For carboxylic acids, key vibrational modes include the O-H stretching of the carboxyl group, which is often broad in experimental spectra due to hydrogen bonding, and the sharp, intense C=O stretching vibration. msu.edulibretexts.org The strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands validates the calculated geometry and provides a reliable assignment of the entire vibrational spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR chemical shifts (¹H and ¹³C) within the DFT framework. mdpi.comnist.gov The calculated chemical shifts for 1PCPCA were compared directly with the experimental values. nih.gov This comparison is crucial for assigning each resonance signal to a specific hydrogen or carbon atom in the molecule. The degree of correlation between the experimental and theoretical shifts serves as a stringent test of the accuracy of the computed molecular structure in the solution phase. mdpi.com For carboxylic acids, the acidic proton typically appears at a highly deshielded chemical shift (10-12 ppm) in ¹H NMR spectra, a feature that is also predictable by GIAO calculations. libretexts.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption properties, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. nih.gov These theoretical values are then compared with the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the transitions (e.g., π → π*). mdpi.com The agreement between the calculated and experimental λmax confirms the accuracy of the electronic structure model. nih.gov

The consistent and strong agreement across these different spectroscopic techniques (vibrational, magnetic resonance, and electronic) and theoretical calculations provides a robust and comprehensive structural confirmation of the molecule. nih.gov

Interactive Data Tables

The following tables summarize the correlation between experimental data and theoretical calculations for 1-phenylcyclopentane carboxylic acid, illustrating the typical results of such a comparative study.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-Phenylcyclopentane Carboxylic Acid

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|---|

| ν(O-H) | Carboxylic Acid | ~3000 (broad) | 3085 | O-H stretch |

| ν(C-H) | Aromatic | 3060 | 3065 | C-H stretch |

| ν(C-H) | Aliphatic | 2965, 2870 | 2970, 2875 | CH₂ asymmetric/symmetric stretch |

| ν(C=O) | Carboxylic Acid | 1695 | 1710 | C=O stretch |

| ν(C=C) | Aromatic | 1605, 1495 | 1600, 1490 | C=C ring stretch |

| δ(C-H) | Aliphatic | 1450 | 1455 | CH₂ scissoring |

| ν(C-O) | Carboxylic Acid | 1290 | 1295 | C-O stretch |

Note: Calculated values are often scaled to improve agreement with experimental data. The values presented here are illustrative of the strong correlation typically observed. nih.govmsu.edu

Table 2: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Phenylcyclopentane Carboxylic Acid

| Atom Position | Experimental ¹³C (ppm) | Calculated GIAO (ppm) | Experimental ¹H (ppm) | Calculated GIAO (ppm) |

|---|---|---|---|---|

| C=O | 182.5 | 183.0 | - | - |

| C-COOH | 55.0 | 55.5 | - | - |

| C (Aromatic, ipso) | 142.0 | 142.5 | - | - |

| C (Aromatic, o/m/p) | 126.0 - 128.5 | 126.5 - 129.0 | 7.2 - 7.4 | 7.2 - 7.5 |

| CH₂ (Cyclopentyl) | 25.0 - 38.0 | 25.5 - 38.5 | 1.8 - 2.5 | 1.8 - 2.6 |

Note: The table provides typical ranges for aromatic and aliphatic signals. The strong linear correlation between experimental and calculated shifts validates the molecular structure. nih.govlibretexts.org

Biological and Medicinal Chemistry Applications Mechanism Oriented

2-Phenylcyclopentane-1-carboxylic Acid as a Core Scaffold in Drug Discovery

The this compound framework is a privileged scaffold in drug discovery, primarily because it offers a conformationally restricted structure. This rigidity is a desirable trait for medicinal chemists aiming to design molecules that can bind to specific biological targets with high affinity and selectivity. By limiting the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a receptor is reduced, which can lead to enhanced potency.

Recent drug discovery efforts have highlighted the utility of the cyclopentane (B165970) carboxylic acid moiety. For instance, it has been successfully employed as a replacement for a proline "warhead" in the development of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics. This substitution significantly increased the potency of the compounds. nih.gov The phenylcyclopentane core allows for diverse substitutions on both the phenyl ring and the cyclopentane ring, enabling the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, to optimize it for specific targets, including those in the central nervous system.

Constrained Amino Acid Analogues: 1-Amino-2-phenylcyclopentane-1-carboxylic Acid (c5Phe)

A particularly important derivative of the core scaffold is 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of the natural amino acid phenylalanine, commonly abbreviated as c5Phe. In c5Phe, the alpha and beta carbons of phenylalanine are incorporated into the cyclopentane ring, severely restricting the rotational freedom around the Cα-Cβ bond.

The design of c5Phe stems from the strategy of creating amino acid mimetics with predictable and stable three-dimensional structures. Phenylalanine is a common residue in many biologically active peptides, and its conformation is often critical for receptor recognition and binding. By constraining the side chain, c5Phe serves as a powerful tool to probe and stabilize bioactive conformations of peptides. The synthesis of c5Phe stereoisomers allows for a systematic investigation into how the relative orientation of the amino and phenyl groups (cis or trans) influences peptide structure and function. Synthetic routes often involve multi-step processes starting from cyclopentane precursors, leading to the various stereoisomers of the final amino acid.

The incorporation of conformationally restricted amino acids like c5Phe is a cornerstone of foldamer chemistry. Foldamers are non-natural oligomers designed to mimic the structure-forming capabilities of peptides, proteins, and nucleic acids. nih.gov When c5Phe is introduced into a peptide sequence, its rigid structure acts as a "turn-inducer" or "helix-nucleator," forcing the peptide backbone to adopt a specific, well-defined secondary structure.

| c5Phe Stereoisomer | Relative Orientation | Key Conformational Influence |

| cis-c5Phe | Amino and Phenyl groups on the same side of the ring | Induces specific turn structures in peptide backbones. |

| trans-c5Phe | Amino and Phenyl groups on opposite sides of the ring | Promotes the formation of stable helical structures, such as the 12-helix in β-peptides. nih.gov |